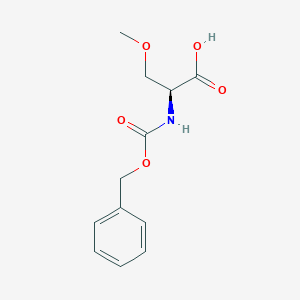![molecular formula C16H28O B153599 trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one CAS No. 92413-47-3](/img/structure/B153599.png)
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Übersicht
Beschreibung
trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one: is a chemical compound characterized by its bicyclic structure, which includes two cyclohexane rings connected by a butyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.
Biology: In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its bicyclic structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of high-performance polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one typically involves the reaction of 4-butylcyclohexanone with a suitable reagent to form the bicyclic structure. One common method is the catalytic hydrogenation of 4-butylcyclohexanone in the presence of a palladium catalyst under high pressure and temperature conditions. This reaction results in the formation of the trans isomer of the compound.
Industrial Production Methods: Industrial production of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one can undergo oxidation reactions to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the butyl group or the cyclohexane rings. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wirkmechanismus
The mechanism of action of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bicyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
- trans-[4’-Propyl-1,1’-bicyclohexyl]-4-one
- trans-[4’-Ethyl-1,1’-bicyclohexyl]-4-one
- trans-[4’-Methyl-1,1’-bicyclohexyl]-4-one
Comparison: Compared to similar compounds, trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one has a longer butyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance the compound’s lipophilicity, making it more suitable for applications that require increased solubility in non-polar solvents.
Conclusion
trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on this compound can lead to the development of new materials, drugs, and chemical processes.
Eigenschaften
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)




